REACTION_CXSMILES
|
[C:1]1([O:7][C:8](=[O:26])[NH:9][C:10]2[CH:15]=[CH:14][C:13]([B:16]3[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]3)=[C:12](F)[CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC1(C)C(C)(C)OB(C2C=CC(N)=CC=2)O1>>[C:1]1([O:7][C:8](=[O:26])[NH:9][C:10]2[CH:15]=[CH:14][C:13]([B:16]3[O:17][C:18]([CH3:23])([CH3:24])[C:19]([CH3:22])([CH3:21])[O:20]3)=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)F)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.71 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |